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molecular formula C22H22O2 B8398332 3-(Trityloxy)-1-propanol

3-(Trityloxy)-1-propanol

Cat. No. B8398332
M. Wt: 318.4 g/mol
InChI Key: YCTXPSAULMVEOX-UHFFFAOYSA-N
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Patent
US05486466

Procedure details

To a solution of 91.4 g of oxalyl chloride in 1.12 1 of methylene chloride, pre-cooled to -70° C., a solution of 123.4 g of dimethylsulfoxide in 0.18 l of methylene chloride was added within 25 minutes. The solution was stirred for 10 minutes at -70° C. Then, a solution of 143.3 g of 3-trityloxy-1-propanol in 0.6 l of methylene chloride was added within 25 minutes, the temperature being maintained at -65° to -70° C. Stirring was continued for another 10 minutes, and then, 182 g of triethylamine were added within 5 minutes at -65° to -70° C. The mixture was stirred for 20 minutes at -70° C. and then allowed to warm up to 10° C. within 1 hour. After the addition of 1.2 1 of water, stirring was continued for 5 minutes. The layers were separated, and the aqueous phase was extracted with 1.2 l of methylene chloride. The organic phases were washed with 1.2 l of water, dried over sodium sulfate, and the solvent was evaporated in vacuo. The residue was crystallized from ethyl acetate/hexane to yield 116.0 g of 3-trityloxypropionaldehyde as white crystals of m.p. 97°-98° C.
Quantity
91.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
123.4 g
Type
reactant
Reaction Step Two
Quantity
0.18 L
Type
solvent
Reaction Step Two
Quantity
143.3 g
Type
reactant
Reaction Step Three
Quantity
0.6 L
Type
solvent
Reaction Step Three
Quantity
182 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[C:11]([O:30][CH2:31][CH2:32][CH2:33][OH:34])([C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C(N(CC)CC)C>C(Cl)Cl.O>[C:11]([O:30][CH2:31][CH2:32][CH:33]=[O:34])([C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1)([C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
91.4 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
123.4 g
Type
reactant
Smiles
CS(=O)C
Name
Quantity
0.18 L
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
143.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)OCCCO
Name
Quantity
0.6 L
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
182 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for 10 minutes at -70° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the temperature being maintained at -65° to -70° C
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued for another 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
The mixture was stirred for 20 minutes at -70° C.
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to 10° C. within 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with 1.2 l of methylene chloride
WASH
Type
WASH
Details
The organic phases were washed with 1.2 l of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)OCCC=O
Measurements
Type Value Analysis
AMOUNT: MASS 116 g
YIELD: CALCULATEDPERCENTYIELD 81.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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